
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide is a synthetic organic compound that has garnered interest due to its unique molecular structure and potential applications in various fields of scientific research, including chemistry, biology, and medicine. This compound features a fusion of multiple functional groups, including isoquinoline and thiophene rings, contributing to its intriguing chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide typically involves multi-step organic reactions. Commonly, the procedure begins with the preparation of the isoquinoline and thiophene precursors. The synthesis may involve a Friedel-Crafts acylation to introduce the acyl group, followed by cyclization reactions to form the isoquinoline ring. Subsequent steps involve the incorporation of the oxalamide functional group through amide coupling reactions using suitable reagents such as carbodiimides. Precise reaction conditions, including temperature control, pH adjustments, and specific catalysts, are crucial to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis procedures. Process optimization to enhance efficiency and cost-effectiveness would be critical. Automation, continuous flow reactions, and advanced purification techniques, such as chromatography and crystallization, could be employed to ensure consistency and quality in large-scale production.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, especially at the thiophene ring, leading to the formation of sulfoxides or sulfones under mild to strong oxidizing conditions.
Reduction: Reduction of the oxalamide moiety can occur, potentially resulting in the formation of amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions may take place at the aromatic rings, introducing various substituents based on the reagents and conditions employed.
Common Reagents and Conditions:
Oxidation Reagents: m-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products: Depending on the specific reactions and conditions, major products can include sulfoxides, sulfones, amine derivatives, and various substituted derivatives of the original compound.
科学研究应用
Chemistry: N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of heterocyclic compounds.
Biology: Research studies have explored its potential as a ligand for receptor binding studies, probing the interactions with various biological macromolecules.
Medicine: The compound’s unique structure makes it a candidate for drug discovery programs, especially in the development of novel pharmaceuticals targeting neurological disorders or as an anti-inflammatory agent.
Industry: In industrial applications, it may serve as an intermediate in the production of advanced materials or specialty chemicals.
作用机制
The mechanism by which N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide exerts its effects is closely linked to its interaction with specific molecular targets. The isoquinoline and thiophene moieties may interact with enzymes or receptors, modulating their activity. The oxalamide group can form hydrogen bonds, contributing to binding affinity and specificity. These interactions influence molecular pathways involved in signal transduction, metabolic processes, or gene expression, depending on the biological context.
相似化合物的比较
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(phenyl)ethyl)-N2-(2-ethylphenyl)oxalamide
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide
N1-(2-(isoquinolin-2-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide
Uniqueness: N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide stands out due to its specific combination of functional groups. The presence of both the isoquinoline and thiophene rings introduces unique electronic and steric properties, making it a versatile candidate for various research applications. Its structural diversity allows for the exploration of multiple chemical reactions, offering a broader scope of study compared to similar compounds with fewer or different functional groups.
There you have it—an in-depth look at a fascinating compound. Any specific part you'd like to dive deeper into?
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(2-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c1-2-18-8-5-6-11-21(18)27-25(30)24(29)26-16-22(23-12-7-15-31-23)28-14-13-19-9-3-4-10-20(19)17-28/h3-12,15,22H,2,13-14,16-17H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADAMEZSZOXYEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
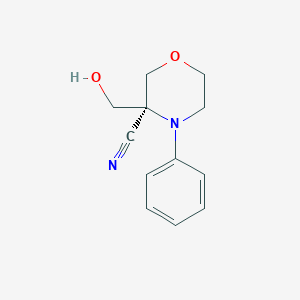
![2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2385063.png)
![5-amino-1-{[(4-ethylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385065.png)
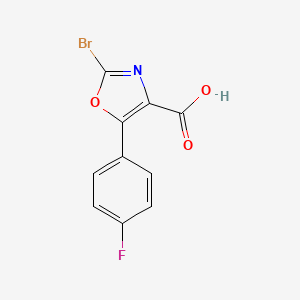
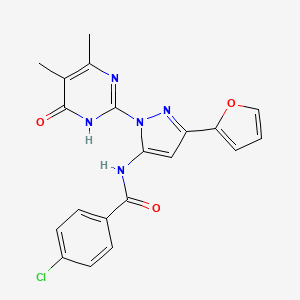
![4-[5-(Dimethylamino)pyridazin-3-YL]-N-phenylpiperazine-1-carboxamide](/img/structure/B2385069.png)
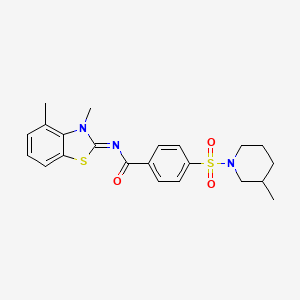
![4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2385071.png)
![N,N'-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide)](/img/structure/B2385072.png)
![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2385074.png)
![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B2385075.png)
![N-benzyl-2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2385080.png)
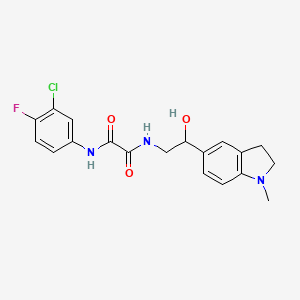
![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide](/img/structure/B2385082.png)
